molecular formula C22H25ClN2O5S B11250542 N1-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

N1-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No.: B11250542
M. Wt: 465.0 g/mol
InChI Key: ZASGOHLHVWIZRE-UHFFFAOYSA-N
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Description

N1-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structural components, including a chlorophenyl sulfonyl group, a furan ring, and a cyclohexenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Chlorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-chlorophenyl with a suitable sulfonyl chloride reagent under basic conditions.

    Attachment of the Furan Ring: The furan-2-yl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the Oxalamide Backbone:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

    Reduction: The chlorophenyl sulfonyl group can be reduced to form corresponding sulfonamides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Sulfonamide derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structural features.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural components allow it to bind to specific sites, thereby modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(phenylsulfonyl)-2-(furan-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
  • N1-(2-((4-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Uniqueness

N1-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is unique due to the presence of the 4-chlorophenyl sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide

InChI

InChI=1S/C22H25ClN2O5S/c23-17-8-10-18(11-9-17)31(28,29)20(19-7-4-14-30-19)15-25-22(27)21(26)24-13-12-16-5-2-1-3-6-16/h4-5,7-11,14,20H,1-3,6,12-13,15H2,(H,24,26)(H,25,27)

InChI Key

ZASGOHLHVWIZRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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